molecular formula C17H16FN3O3 B11699582 N-(4-fluorophenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide

N-(4-fluorophenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B11699582
M. Wt: 329.32 g/mol
InChI Key: AHGYABNGGBEPRY-YBFXNURJSA-N
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Description

N-(4-FLUOROPHENYL)-3-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they play a significant role in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-3-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves the reaction of 4-fluorobenzaldehyde with 2-hydroxybenzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-3-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms

Scientific Research Applications

N-(4-FLUOROPHENYL)-3-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.

    Biology: The compound has potential as an enzyme inhibitor, making it useful in biochemical studies to understand enzyme mechanisms and interactions.

    Medicine: Due to its structural properties, it is investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-3-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects. The specific pathways involved depend on the target enzyme or receptor and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N’-(2-HYDROXYBENZYLIDENE)-4-FLUOROBENZOHYDRAZIDE: Similar in structure but with different substituents, leading to variations in reactivity and biological activity.

    N’-(4-FLUOROBENZYLIDENE)-2-HYDROXYBENZOHYDRAZIDE: Another Schiff base hydrazone with a different arrangement of functional groups, affecting its chemical and biological properties.

Uniqueness

N-(4-FLUOROPHENYL)-3-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorine and hydroxyl groups in the molecule enhances its potential for forming hydrogen bonds and other interactions, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H16FN3O3

Molecular Weight

329.32 g/mol

IUPAC Name

N-(4-fluorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylideneamino]butanediamide

InChI

InChI=1S/C17H16FN3O3/c18-13-5-7-14(8-6-13)20-16(23)9-10-17(24)21-19-11-12-3-1-2-4-15(12)22/h1-8,11,22H,9-10H2,(H,20,23)(H,21,24)/b19-11+

InChI Key

AHGYABNGGBEPRY-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)F)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)F)O

Origin of Product

United States

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